molecular formula C11H17Cl2FN2 B2545392 (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride CAS No. 334477-59-7

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride

Cat. No.: B2545392
CAS No.: 334477-59-7
M. Wt: 267.17
InChI Key: HCVDUIKPXBXEAI-NVJADKKVSA-N
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Description

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-methylbenzene and piperazine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

    Coupling Reaction: The key step in the synthesis is the coupling of 4-fluoro-2-methylbenzene with piperazine under controlled temperature and pressure conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

    Formation of Dihydrochloride Salt: Finally, the purified compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as solvent recovery and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions where the fluorine atom or the methyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(4-Fluorophenyl)-piperazine dihydrochloride
  • (S)-2-(4-Methylphenyl)-piperazine dihydrochloride
  • (S)-2-(4-Chloro-2-methylphenyl)-piperazine dihydrochloride

Uniqueness

(S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S)-2-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11;;/h2-3,6,11,13-14H,4-5,7H2,1H3;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVDUIKPXBXEAI-NVJADKKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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